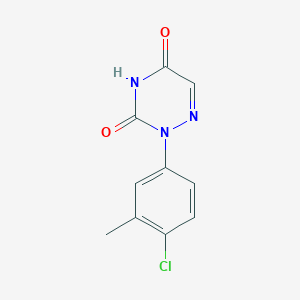
2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Overview
Description
2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione, also known as CMTD, is a heterocyclic compound that is widely used in the synthesis of various organic molecules. It is a versatile compound that can be used in a variety of applications, including drug synthesis, chemical synthesis, and industrial applications. CMTD is a valuable compound due to its ability to form stable and reactive intermediates, its low toxicity, and its relatively low cost.
Scientific Research Applications
Antibacterial Evaluation
A study explored the antibacterial properties of 6-substituted 1,2,4-triazine-3,5(2H,4H)-diones, which are structurally related to the compound . These compounds were tested for their activity against Gram-positive and Gram-negative microorganisms, revealing potential antibacterial applications (Huang & Lee, 2011).
Metabolic Studies
Research has been conducted on the metabolism of triazine dione derivatives in chickens. This study is particularly relevant for understanding the metabolic pathways and residues of these compounds in biological systems (Rash & Lynch, 1976).
Oxidation Properties
The oxidation products of dihydro-1,2,4-triazin-6(1H)-ones have been studied, providing insights into the chemical behavior of triazine diones under oxidative conditions (Collins, Hughes, & Johnson, 1999).
Synthesis and Characterization
Studies have been focused on the synthesis and molecular structure of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione. These research efforts contribute to the broader understanding of synthesizing and characterizing triazine derivatives (Hwang et al., 2017).
Synthetic Approaches
There is ongoing research into developing synthetic approaches to various triazine diones and their derivatives. These studies are crucial for understanding the synthetic pathways and potential modifications of such compounds (Massry, 2003).
Visible-Light-Induced Reactions
A novel method has been developed for synthesizing oxyalkylated 1,2,4-triazine-3,5(2H, 4H)-diones using visible-light-induced cross-dehydrogenative coupling reactions. This highlights a modern approach to chemical synthesis using light as a catalyst (Tan et al., 2022).
Oxidation Agent
4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an effective oxidizing agent for certain chemical reactions. This points to the potential utility of triazine diones as components in oxidation processes (Zolfigol et al., 2006).
Structural Reassignments
There have been studies that led to the structural reassignment of certain triazine dione derivatives, providing important corrections and clarifications in chemical nomenclature and structural understanding (Schuan et al., 1979).
Polymer Chemistry
Research has also been conducted on the incorporation of triazine dione moieties into polymers, leading to novel materials with specific properties, such as biocidal functions (Sun, Chen, & Worley, 1996).
properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-4-7(2-3-8(6)11)14-10(16)13-9(15)5-12-14/h2-5H,1H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSCGRSYVANZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502887 | |
| Record name | 2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
CAS RN |
57715-76-1 | |
| Record name | 2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



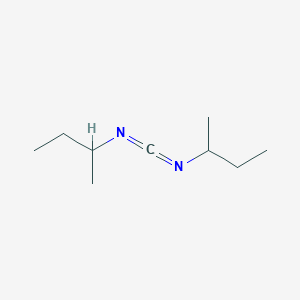

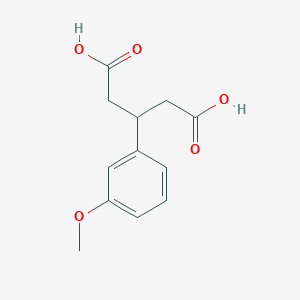
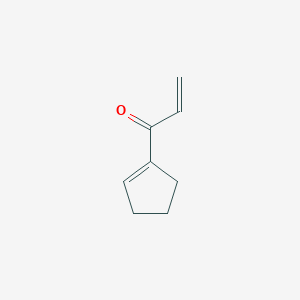
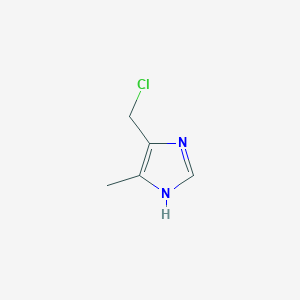
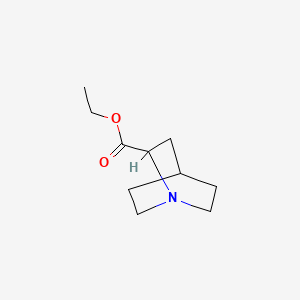
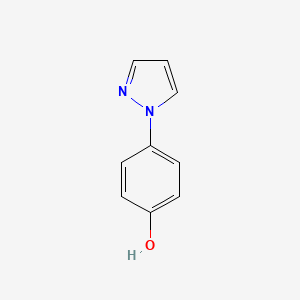

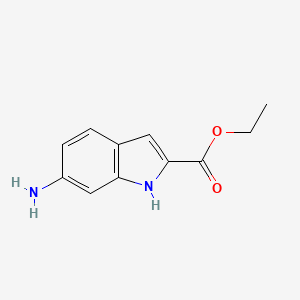
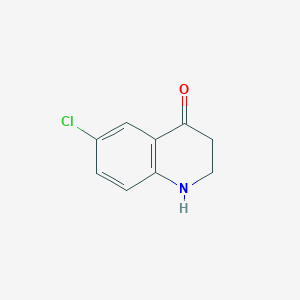
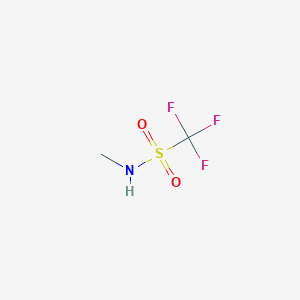
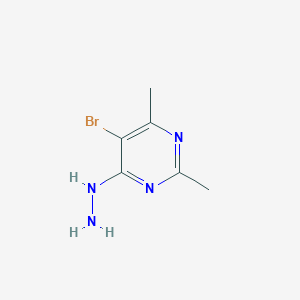
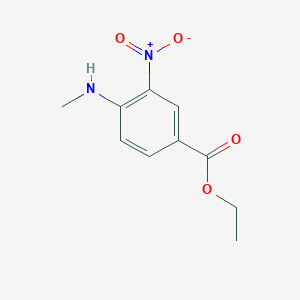
![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)